molecular formula C17H17NO3 B5802538 N-1,3-benzodioxol-5-yl-4-phenylbutanamide

N-1,3-benzodioxol-5-yl-4-phenylbutanamide

Cat. No. B5802538
M. Wt: 283.32 g/mol
InChI Key: FDADDJWLIVCEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-phenylbutanamide, also known as 4-ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a precursor to various pharmaceuticals, including fentanyl, a potent synthetic opioid used for pain management. The synthesis of 4-ANPP is complex, and its mechanism of action is not yet fully understood. However, recent research has shed light on its potential biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-phenylbutanamide is not yet fully understood. However, recent studies suggest that it may act on the mu-opioid receptor in the brain, similar to fentanyl. This receptor is responsible for mediating the effects of opioids, including pain relief and euphoria. By understanding how this compound interacts with this receptor, researchers may be able to develop new drugs that are more targeted and less addictive.
Biochemical and physiological effects:
Research on this compound has shown that it can produce several biochemical and physiological effects. In animal studies, it has been shown to reduce pain sensitivity and induce sedation. It may also have anxiolytic and antidepressant effects. However, these effects are not yet fully understood, and further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-4-phenylbutanamide in lab experiments is its potential to produce potent and specific effects on the mu-opioid receptor. This makes it a valuable tool for studying the mechanism of action of opioids and developing new drugs with fewer side effects. However, its complex synthesis process and potential for abuse also pose limitations for lab experiments. Specialized equipment and expertise are required to produce and handle this compound safely, and its potential for abuse makes it a controlled substance in many countries.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-phenylbutanamide. One area of interest is its potential as a tool for studying the mu-opioid receptor and developing new drugs for pain management. Researchers may also investigate its potential as an anxiolytic or antidepressant drug. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects and to develop safer and more efficient synthesis methods. Overall, this compound is a promising compound with significant potential for scientific research and drug development.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-4-phenylbutanamide involves several steps, including the reaction of 1,3-benzodioxole with phenylacetic acid, followed by the reduction of the resulting product with lithium aluminum hydride. This process is challenging and requires specialized equipment and expertise. However, recent advancements in chemical synthesis have made it possible to produce this compound on a larger scale, making it more accessible for scientific research.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-phenylbutanamide has several potential applications in scientific research. It is a precursor to fentanyl, a potent synthetic opioid used for pain management. Fentanyl is highly effective but also highly addictive, leading to an increase in opioid-related deaths in recent years. By studying the mechanism of action of this compound, researchers may be able to develop safer and more effective pain management drugs.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(8-4-7-13-5-2-1-3-6-13)18-14-9-10-15-16(11-14)21-12-20-15/h1-3,5-6,9-11H,4,7-8,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADDJWLIVCEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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